molecular formula C13H15F2NO3 B2491525 2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid CAS No. 1105577-40-9

2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid

Cat. No.: B2491525
CAS No.: 1105577-40-9
M. Wt: 271.264
InChI Key: BMPTYIBUFGHYKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid typically involves the reaction of 3,4-difluoroaniline with 4-methylpentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for distinct interactions and applications in various fields of research.

Properties

IUPAC Name

2-[(3,4-difluorobenzoyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c1-7(2)5-11(13(18)19)16-12(17)8-3-4-9(14)10(15)6-8/h3-4,6-7,11H,5H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPTYIBUFGHYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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